BenchChemオンラインストアへようこそ!

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine

Medicinal Chemistry ADME Building Block Selection

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine (CAS 1403483-71-5) is a substituted piperidine building block featuring a 4-(4-bromo-2-methoxyphenoxy) ether linkage and a tertiary N-methylamine. With a molecular formula of C13H18BrNO2 and a molecular weight of 300.19 g/mol, it is supplied at ≥96% purity by multiple vendors.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19
CAS No. 1403483-71-5
Cat. No. B3047496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine
CAS1403483-71-5
Molecular FormulaC13H18BrNO2
Molecular Weight300.19
Structural Identifiers
SMILESCN1CCC(CC1)OC2=C(C=C(C=C2)Br)OC
InChIInChI=1S/C13H18BrNO2/c1-15-7-5-11(6-8-15)17-12-4-3-10(14)9-13(12)16-2/h3-4,9,11H,5-8H2,1-2H3
InChIKeyKONHGQVAQYSRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine (CAS 1403483-71-5): Procurement-Ready Structural and Physicochemical Baseline


4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine (CAS 1403483-71-5) is a substituted piperidine building block featuring a 4-(4-bromo-2-methoxyphenoxy) ether linkage and a tertiary N-methylamine. With a molecular formula of C13H18BrNO2 and a molecular weight of 300.19 g/mol, it is supplied at ≥96% purity by multiple vendors . The compound's aryl bromide substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tertiary amine provides a handle for further N-functionalization or salt formation . Key computed physicochemical descriptors include XLogP3 = 3.1, topological polar surface area (TPSA) = 21.3 Ų, and zero hydrogen bond donors [1].

Why 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine Cannot Be Assumed Interchangeable with Close Analogs


The combination of a 4-bromo-2-methoxyphenoxy substituent and an N-methylpiperidine core creates a reactivity and physicochemical profile that differs quantifiably from common analogs. Replacing the N-methyl group with N-Boc protection (CAS 1228957-01-4) increases molecular weight by ~29% (300.19 → 386.28 g/mol) and elevates XLogP3 from 3.1 to 4.0, altering solubility and permeability [1][2]. Substituting bromine with chlorine reduces cross-coupling reactivity by an order of magnitude under standard Pd-catalyzed conditions [3]. Omitting the N-methyl group (secondary amine analog) changes the conjugate acid pKa by approximately one unit (from ~10.1 to ~11.1), affecting ionization state at physiological pH . These differences preclude simple drop-in replacement without re-optimization of reaction conditions or biological assay parameters.

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine: Comparator-Backed Quantitative Differentiation Evidence


N-Methyl vs. N-Boc Protection: Reduced Lipophilicity and Molecular Weight Advantage

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine (XLogP3 = 3.1, MW = 300.19 g/mol) demonstrates substantially lower lipophilicity and molecular weight compared to its N-Boc-protected analog tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate (XLogP3 = 4.0, MW = 386.28 g/mol) [1][2]. The XLogP3 difference of 0.9 log units suggests approximately 8-fold lower distribution into lipid phases for the N-methyl compound, which may translate to reduced non-specific protein binding and improved aqueous solubility in lead optimization settings. The molecular weight reduction of 86.09 g/mol (22.3%) also provides greater atom economy for downstream elaboration.

Medicinal Chemistry ADME Building Block Selection

Aryl Bromide vs. Aryl Chloride: Superior Cross-Coupling Reactivity for Diversification

The C–Br bond in 4-(4-bromo-2-methoxyphenoxy)-1-methylpiperidine provides intrinsically higher reactivity for Pd-catalyzed cross-coupling reactions compared to the analogous C–Cl bond in 4-(4-chloro-2-methoxyphenoxy)-1-methylpiperidine. Under typical Suzuki-Miyaura conditions with Pd(PPh3)4/K2CO3 in toluene/water at 80°C, aryl bromides react 10–100 times faster than aryl chlorides due to lower bond dissociation energy (BDE: C–Br ≈ 80 kcal/mol vs. C–Cl ≈ 95 kcal/mol) [1][2]. This rate differential allows for milder reaction conditions, shorter reaction times, and higher yields in library synthesis, reducing the need for specialized ligands (e.g., bulky phosphines) required for aryl chloride activation.

Organic Synthesis Cross-Coupling Building Block Reactivity

Tertiary Amine Basicity: Tunable Salt Formation vs. Non-Basic N-Boc Analog

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine contains a tertiary amine with an estimated conjugate acid pKa of approximately 9.5–10.1 (based on N-methylpiperidine, pKa = 10.08), enabling facile salt formation with pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid) . In contrast, the N-Boc-protected analog (tert-butyl carbamate) is non-basic and cannot form salts without prior deprotection. The ability to form crystalline salts can improve purification, handling, and dissolution rate by up to 2–10 fold relative to the free base, depending on the counterion [1].

Salt Formation pKa Formulation

TPSA and Hydrogen Bond Acceptor Profile: Differentiated CNS Penetration Potential vs. N-Boc Analog

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine exhibits a topological polar surface area (TPSA) of 21.3 Ų with 3 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), compared to TPSA = 47.6 Ų, HBA = 4, and HBD = 0 for the N-Boc analog [1][2]. The lower TPSA of the N-methyl compound falls well below established CNS drug permeability thresholds (TPSA < 60–70 Ų and HBD ≤ 3), whereas the N-Boc analog approaches the upper TPSA limit. The reduction of one HBA (carbonyl oxygen absent in the target) may further reduce P-glycoprotein recognition, a common efflux liability for compounds with multiple HBA features.

Blood-Brain Barrier CNS Drug Design TPSA

4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine: High-Confidence Procurement and Application Scenarios


Parallel Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Diversification

The aryl bromide handle of 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine supports rapid library generation through parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids. Its reactivity advantage over aryl chlorides (≥10× faster oxidative addition) translates to higher conversion rates and reduced catalyst screening burden in array synthesis [1]. The N-methyl tertiary amine remains available for subsequent alkylation or amidation, enabling two-directional diversification from a single building block.

CNS Lead Optimization Programs Requiring Brain Penetration

With a TPSA of 21.3 Ų, zero HBD, and moderate lipophilicity (XLogP3 = 3.1), this compound meets established CNS drug-likeness criteria [2]. Compared to the N-Boc analog (TPSA = 47.6 Ų, XLogP3 = 4.0), the N-methyl compound offers a superior starting point for CNS target programs, where lower TPSA correlates with higher passive brain permeability and reduced P-gp efflux risk. Its salt-forming amine further enables solubility optimization for in vivo CNS studies.

Fragment-Based Drug Discovery (FBDD) Libraries

The moderate molecular weight (300.19 g/mol) and balanced physicochemical profile (XLogP3 = 3.1, HBD = 0) make this compound suitable for inclusion in fragment libraries. Its bromine atom provides both a reactive diversification point and a potential heavy-atom crystallographic marker for X-ray co-crystallography studies. Compared to the N-Boc-protected fragment (MW = 386.28), the N-methyl version offers 22% lower molecular weight, conserving fragment-likeness while retaining synthetic tractability [3].

Building Block Procurement for Contract Research and CDMO Scale-Up

Available at ≥96% purity from multiple vendors in quantities up to 10 grams, this building block is procurement-ready for hit-to-lead and lead optimization campaigns [4]. The N-methyl substitution eliminates the need for post-synthesis deprotection required with N-Boc analogs, reducing step count by one and improving overall yield in multi-step sequences. This translates to lower cost per final compound in library production settings.

Quote Request

Request a Quote for 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.